molecular formula C11H15ClN2O B2523692 3-amino-4-chloro-N-isobutylbenzamide CAS No. 723291-67-6

3-amino-4-chloro-N-isobutylbenzamide

Cat. No. B2523692
CAS RN: 723291-67-6
M. Wt: 226.7
InChI Key: XQMAOLZOUVKKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-4-chloro-N-isobutylbenzamide is a chemical compound with the molecular formula C11H15ClN2O . It has a molecular weight of 226.71 . The compound appears as a white to brown solid .


Molecular Structure Analysis

The InChI code for 3-amino-4-chloro-N-isobutylbenzamide is 1S/C11H15ClN2O/c1-7(2)6-14-11(15)8-3-4-9(12)10(13)5-8/h3-5,7H,6,13H2,1-2H3,(H,14,15) . This indicates the presence of an isobutyl group attached to a benzamide core, with a chlorine atom and an amino group substituted at the 4th and 3rd positions of the benzene ring, respectively .


Physical And Chemical Properties Analysis

3-amino-4-chloro-N-isobutylbenzamide is a white to brown solid . It has a molecular weight of 226.71 . It should be stored at a temperature of +4°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : The synthesis of related compounds such as 2-Amino-5-chloro-N,3-dimethylbenzamide and 3-Methyl-2-nitrobenzoic acid involves multiple steps including chlorination, oxidation, ammonolysis, esterification, and amidation. These processes are crucial in the production of key intermediates and target products in pharmaceutical and chemical research (Zhang Zho, 2014) (Chen Yi-fen, Li Ai-xia, Jie Yafei, 2010).

Potential Medicinal Applications

  • Pro-apoptotic Activity : Derivatives of compounds similar to 3-amino-4-chloro-N-isobutylbenzamide have shown proapoptotic activities, particularly in cancer research. For instance, synthesized derivatives from indapamide showed significant activity against melanoma cell lines (Ö. Yılmaz, Suna Özbaş Turan, J. Akbuğa, P. Tiber, O. Orun, C. Supuran, Ş. Küçükgüzel, 2015).

Chemical Properties and Analysis

  • Reductive Chemistry : The reductive chemistry of similar compounds, such as 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, is studied for understanding its selective toxicity and the mechanisms involved in its enzymatic reduction. Such studies are essential for drug development and understanding the pharmacological properties of related compounds (B. Palmer, P. V. van Zijl, W. Denny, W. Wilson, 1995).

Reactions and Derivatives

properties

IUPAC Name

3-amino-4-chloro-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-7(2)6-14-11(15)8-3-4-9(12)10(13)5-8/h3-5,7H,6,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMAOLZOUVKKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.